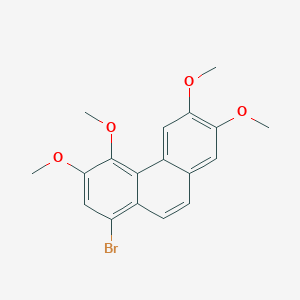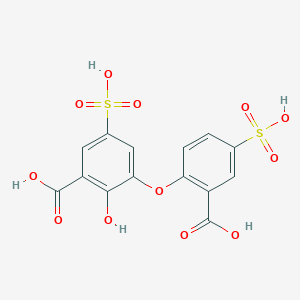
C15H20Fno7S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式C15H20FNO7S2 を持つ化合物は、炭素、水素、フッ素、窒素、酸素、硫黄原子を含む複雑な有機分子です。
準備方法
合成経路と反応条件
C15H20FNO7S2 の合成には、炭素-硫黄結合と炭素-窒素結合の形成を含む複数のステップが含まれます。合成経路は通常、必要な官能基を含む中間体の調製から始まります。合成に使用される一般的な試薬には、硫黄含有化合物、フッ素化剤、窒素源が含まれます。反応条件は、目的の生成物が高い収率と純度で得られるように、制御された温度、特定の溶媒、触媒を必要とする場合が多いです。
工業生産方法
This compound の工業生産には、反応条件が最大効率のために最適化されている大型の化学反応器が使用される場合があります。このプロセスには、商業的な使用に適した形態で最終生成物を得るための精製、結晶化、乾燥などのステップが含まれる場合があります。反応性化学物質の取り扱いに関わる潜在的な危険性があるため、生産中の安全対策は不可欠です。
化学反応の分析
反応の種類
C15H20FNO7S2 は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、使用する酸化剤と条件に応じて、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、分子内の特定の官能基を対応する還元形に変換することができます。
置換: 化合物は、特定の原子または基が他の原子または基で置換される求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: ハロゲン、酸、塩基などの試薬は、置換反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じることがありますが、置換反応はさまざまな官能基を持つさまざまな誘導体を生成することができます。
科学研究での用途
This compound は、以下を含むいくつかの科学研究の用途があります。
化学: より複雑な分子を作成するための有機合成における試薬または中間体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗菌または抗癌活性など、潜在的な治療特性について調査されています。
産業: 新しい材料の開発や化学プロセスにおける成分として利用されています。
科学的研究の応用
C15H20FNO7S2: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用機序
C15H20FNO7S2 が効果を発揮するメカニズムは、特定の分子標的との相互作用を含みます。これらの標的には、酵素、受容体、または他の生体分子が含まれる場合があります。化合物の構造により、これらの標的に結合し、その活性を調節して、さまざまな生物学的効果をもたらすことができます。含まれる経路には、シグナル伝達、代謝プロセス、または遺伝子発現調節が含まれる場合があります。
類似化合物の比較
This compound は、化学構造と特性に基づいて、他の類似化合物と比較することができます。類似化合物には、類似した官能基または分子骨格を持つものが含まれる場合があります。This compound の独自性は、原子と官能基の特定の組み合わせにあり、これにより、明確な化学的および生物学的特性が得られます。
類似化合物のリスト
C15H20FNO7S: 構造が似ていますが、硫黄原子が1つ少ない化合物。
C15H20FNO6S2: 酸素原子が1つ少ない化合物。
C14H19FNO7S2: 炭素原子と水素原子が1つ少ない化合物。
これらの類似した化合物は、構造-活性相関に関する洞察を提供し、This compound の独自の特徴を理解するのに役立ちます。
類似化合物との比較
C15H20FNO7S2: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or molecular frameworks. The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
C15H20FNO7S: A compound with a similar structure but one less sulfur atom.
C15H20FNO6S2: A compound with one less oxygen atom.
C14H19FNO7S2: A compound with one less carbon and hydrogen atom.
These similar compounds can provide insights into the structure-activity relationships and help in understanding the unique features of This compound .
特性
分子式 |
C15H20FNO7S2 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
N-(2,2-dimethoxyethyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C15H20FNO7S2/c1-23-14(24-2)8-17-15(18)12-7-10(3-4-13(12)16)26(21,22)11-5-6-25(19,20)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3,(H,17,18) |
InChIキー |
MOHMYEWDSLRISD-UHFFFAOYSA-N |
正規SMILES |
COC(CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)

![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)


![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)
